2,4-Dimethylpyridine

Descripción general

Descripción

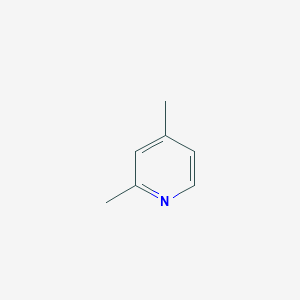

2,4-Dimethylpyridine (CAS 108-47-4), also known as 2,4-lutidine, is an organic heterocyclic compound with the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol . It is a colorless to pale yellow liquid with a boiling point of 159°C, a melting point of -60°C, and a density of 0.927 g/cm³ . The compound exhibits moderate water solubility (reported as 150 mg/mL in some sources , though conflicting data exists ). Its structure features a pyridine ring with methyl substituents at the 2- and 4-positions, conferring distinct electronic and steric properties.

This compound is widely used as a precursor in pharmaceuticals, agrochemicals, and coordination chemistry. For example, it serves as a ligand in copper(II) thiosemicarbazone complexes with antimicrobial activity and as a building block for hydrogen storage materials .

Mecanismo De Acción

Target of Action

2,4-Dimethylpyridine, also known as 2,4-Lutidine , is a heterocyclic organic compound and one of several dimethyl-substituted derivatives of pyridine It’s known that pyridines and their derivatives have a wide range of biological targets due to their presence in many natural products, pharmaceuticals, and agrochemical compounds .

Biochemical Pathways

The biodegradation of pyridines, including this compound, proceeds via multiple pathways . Although pyridine is an excellent source of carbon, nitrogen, and energy for certain microorganisms, methylation significantly retards degradation of the pyridine ring . This suggests that this compound may interact with biochemical pathways in a similar manner, affecting the energy metabolism of certain microorganisms.

Pharmacokinetics

Some physical and chemical properties have been reported, such as its boiling point . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

For example, pyridines and their derivatives are known to interact with various biological targets, influencing a wide range of physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the biodegradation of pyridines is known to be influenced by environmental conditions . Additionally, the compound’s physical and chemical properties, such as its boiling point , can be affected by environmental factors like temperature and pressure.

Actividad Biológica

2,4-Dimethylpyridine (C₇H₉N), a derivative of pyridine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

This compound is primarily used as a catalyst in organic synthesis, particularly in the pharmaceutical industry for drug development. Its unique structural properties allow it to participate in various chemical reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Anticancer Potential

Recent studies have investigated the biological activity of this compound through its platinum complexes. One notable study evaluated three platinum complexes: Pt₂(this compound)₄(berenil)₂ (Pt14), Pt₂(3,4-dimethylpyridine)₄(berenil)₂ (Pt15), and Pt₂(3,5-dimethylpyridine)₄(berenil)₂ (Pt16). The results indicated that these complexes exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin. The mechanism of action involved inducing apoptosis through both mitochondrial and external pathways, as evidenced by flow cytometry assessments and caspase activity analysis .

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological effects. Research indicates that it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. However, further studies are required to elucidate its mechanisms and therapeutic efficacy .

Toxicological Profile

While this compound shows promise in various biological activities, its safety profile must be considered. Toxicological studies indicate that high doses can lead to adverse effects such as respiratory irritation and central nervous system depression. The LD50 for related pyridine derivatives has been reported between 2500 and 5000 mg/kg body weight in animal studies .

Summary of Research Findings

Case Study 1: Anticancer Activity

In a clinical evaluation of Pt14, researchers reported a marked reduction in cell viability in treated breast cancer cells compared to untreated controls. Apoptosis markers such as caspase-3 activation were significantly elevated, indicating effective induction of programmed cell death.

Case Study 2: Neuropharmacological Assessment

A study investigating the effects of this compound on animal models demonstrated changes in behavior consistent with altered neurotransmitter levels. These findings suggest that the compound may modulate synaptic transmission but require further validation through controlled trials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-Dimethylpyridine exhibits promising biological activities that are being explored for medicinal applications:

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. Notably, platinum complexes involving this compound have shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanisms include apoptosis induction through mitochondrial pathways. A case study revealed that treatment with a specific platinum complex (Pt₂(this compound)₄(berenil)₂) resulted in a marked reduction in cell viability and elevated markers of apoptosis, such as caspase-3 activation.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, suggesting its potential use in treating neurological disorders. Animal studies have shown behavioral changes consistent with alterations in neurotransmitter levels, although further investigations are needed to clarify its mechanisms and therapeutic efficacy.

Organic Synthesis

This compound is widely used as a catalyst in organic synthesis. Its unique structural properties facilitate various chemical reactions essential for the development of pharmaceuticals and agrochemicals. The compound's ability to stabilize intermediates during chemical reactions makes it an invaluable tool in synthetic chemistry.

Toxicological Profile

While this compound shows potential benefits, its toxicological profile warrants attention. High doses can lead to respiratory irritation and central nervous system depression. The LD50 for related pyridine derivatives ranges from 2500 to 5000 mg/kg body weight in animal studies . Understanding the environmental fate of this compound is crucial for assessing its impact on human health and ecosystems.

Occupational Exposure Limits

In occupational settings, exposure assessments have been conducted to establish safe exposure levels for workers handling this compound. Studies have focused on evaluating acute odor thresholds and toxicity effect levels to facilitate the establishment of action levels based on observed symptomatology .

Data Tables

Case Study 1: Anticancer Activity

In a clinical evaluation involving Pt₂(this compound)₄(berenil)₂, researchers observed a significant reduction in cell viability among treated breast cancer cells compared to untreated controls. Markers of apoptosis were notably elevated, indicating effective induction of programmed cell death.

Case Study 2: Neuropharmacological Assessment

A study assessing the neuropharmacological effects of this compound on animal models demonstrated alterations in behavior consistent with changes in neurotransmitter levels. These findings suggest potential modulation of synaptic transmission but require further validation through controlled trials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-Dimethylpyridine critical for laboratory handling and experimental design?

- Methodological Answer : this compound (C₇H₉N) has a boiling point of 159°C and a density of 0.927 g/cm³, making fractional distillation a standard purification method. Its solubility in water (15 g/100 mL at 20°C) allows for aqueous-phase reactions, but its flammability (flash point: 37°C) necessitates inert atmosphere handling. Vapor pressure data (0.1 kPa to atmospheric pressure) from ebulliometric studies can inform solvent selection and reaction scaling .

Q. What synthetic routes are commonly employed for this compound, and how can yields be optimized?

- Methodological Answer : Flow synthesis via α-methylation of pyridine derivatives is a scalable method, achieving high yields by optimizing residence time and temperature in continuous reactors . Alternative routes include catalytic methylation using transition metals, where steric effects from the 2- and 4-methyl groups may require tailored catalysts to avoid byproducts .

Q. How can researchers verify the purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is preferred for purity analysis due to its volatility. Refractive index (1.499–1.501) and FT-IR spectra (e.g., C-H stretching at ~2900 cm⁻¹) provide supplementary validation. Cross-referencing with NMR (¹H and ¹³C) can resolve ambiguities from co-eluting impurities .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its coordination chemistry in transition metal complexes?

- Methodological Answer : The steric bulk of the 2- and 4-methyl groups restricts ligand denticity, favoring monodentate coordination in Cu(II) and Ag(I) complexes. Comparative X-ray crystallography studies with 2,6-dimethylpyridine reveal distinct bond angles and stability trends, highlighting the role of steric hindrance in stabilizing monomeric vs. dimeric structures . Theoretical DFT calculations can further predict electronic effects on metal-ligand bonding .

Q. What challenges arise in synthesizing this compound derivatives for catalytic applications, and how can they be mitigated?

- Methodological Answer : Functionalization at the 3-position is hindered by steric and electronic effects. Directed ortho-metalation (DoM) strategies using strong bases (e.g., LDA) enable selective substitution, but require low temperatures (−78°C) to prevent side reactions. Computational modeling (e.g., molecular docking) aids in designing sterically accessible intermediates for cross-coupling reactions .

Q. What antimutagenic or toxicological properties have been observed in this compound derivatives, and how are these assessed?

- Methodological Answer : While 2,6-dimethylpyridine N-oxide exhibits antimutagenic activity in Ames tests, analogous studies on this compound derivatives are limited. Researchers can adapt fluctuation Ames tests with Salmonella strains (TA98, TA100) to evaluate mutagenicity. Dose-response assays combined with comet assays (for DNA damage) provide mechanistic insights into genotoxic risks .

Q. How do thermodynamic properties of this compound impact its use in high-temperature reactions or material synthesis?

- Methodological Answer : Vapor pressure data (up to 159°C) from ebulliometric studies confirm its stability under reflux conditions, making it suitable as a solvent in Heck coupling or polymerization reactions. Thermogravimetric analysis (TGA) can monitor decomposition thresholds, with degradation onset typically above 200°C .

Q. Data Contradiction Analysis

Q. Discrepancies in reported solubility values for this compound: How should researchers reconcile conflicting data?

- Methodological Answer : Variations in solubility (e.g., 15 g/100 mL vs. literature reports of 12 g/100 mL) may arise from impurities or temperature calibration errors. Researchers should replicate measurements using Karl Fischer titration for water content and DSC for phase behavior. Cross-validate with independent sources (e.g., NIST data) .

Comparación Con Compuestos Similares

Structural and Physical Properties

Table 1: Physical Properties of Dimethylpyridine Isomers

| Compound (CAS) | Boiling Point (°C) | Melting Point (°C) | Water Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| 2,4-Dimethylpyridine (108-47-4) | 159 | -60 | 150–350* | 1.50 |

| 2,3-Dimethylpyridine (583-61-9) | 163 | -15 | 230 | 1.45 |

| 2,5-Dimethylpyridine (589-93-5) | 164 | -15 | 200 | 1.60 |

| 2,6-Dimethylpyridine (108-48-6) | 144 | -6 | 250 | 1.30 |

| 3,4-Dimethylpyridine (583-58-4) | 169 | -44 | 180 | 1.70 |

| 3,5-Dimethylpyridine (591-22-0) | 172 | -12 | 170 | 1.80 |

*Conflicting solubility data exists: 15 g/100 mL (150 mg/mL) vs. 350 mg/mL .

Key Observations :

- Boiling Points : 2,6-Dimethylpyridine has the lowest boiling point (144°C) due to reduced steric hindrance, while 3,5-dimethylpyridine exhibits the highest (172°C) due to symmetry-enhanced van der Waals interactions .

- LogP : 3,5-Dimethylpyridine is the most lipophilic (LogP 1.80), whereas 2,6-dimethylpyridine is the least (LogP 1.30), reflecting substituent effects on hydrophobicity .

Thermodynamic and Chemical Reactivity

pKa Values :

Métodos De Preparación

Purification via Hydrochloride Salt Recrystallization

The most extensively documented preparation method involves purifying crude 2,4-lutidine through hydrochloride salt formation and recrystallization. This approach leverages the compound’s basicity to isolate high-purity product .

Reaction Conditions and Solvent Selection

Crude 2,4-lutidine (200 g) is heated with benzene (500 mL) and concentrated HCl (150 mL) in a Dean and Stark apparatus at 80°C until water separation ceases. The supernatant benzene is decanted after cooling, and the residual 2,4-lutidine hydrochloride is washed with benzene to remove organic impurities .

Steam Distillation and Base Liberation

The hydrochloride salt is dissolved in water (350 mL), and residual benzene is removed via steam distillation. Subsequent addition of NaOH (80 g) liberates the free base, which is steam-distilled and collected. Saturation of the distillate with solid NaOH enhances phase separation, enabling fractional distillation through a short column .

Table 1: Key Parameters for Hydrochloride Purification

| Parameter | Value/Detail |

|---|---|

| Solvent System | Benzene-HCl-H₂O |

| Reaction Temperature | 80°C (water bath) |

| Distillation Apparatus | Dean and Stark |

| Base Liberation Agent | NaOH (aqueous) |

| Final Distillation | Short-column fractional setup |

Fractional Freezing for Ultrahigh Purity

Fractional freezing is employed to achieve ultrapure 2,4-lutidine, particularly for sensitive applications like catalysis or spectroscopy.

Crystallization Protocol

The distilled product is cooled to -67.8°C to -68.5°C using an acetone/CO₂ bath, inducing partial freezing. Crystals are collected, melted, and redistilled to eliminate residual solvents or low-melting-point contaminants . This cyclic freezing-melting-distillation process yields >99.5% purity, as verified by gas chromatography .

Alternative Purification via Picrate or Hydrobromide Salts

Picrate Complex Formation

2,4-Lutidine forms a picrate complex (melting point 183–184°C) when reacted with picric acid in aqueous solution. Recrystallization from hot water selectively isolates the picrate, which is then decomposed with NaOH to regenerate the free base .

Hydrobromide Salt Precipitation

Dry HBr gas is passed through a benzene solution of 2,4-lutidine, precipitating the hydrobromide salt. Recrystallization from chloroform/methyl ethyl ketone followed by NaOH decomposition and ether extraction yields high-purity product .

Table 2: Comparative Analysis of Salt-Based Purification

| Method | Melting Point (°C) | Recrystallization Solvent | Purity (%) |

|---|---|---|---|

| Picrate | 183–184 | Hot water | 99.3 |

| Hydrobromide | N/A | CHCl₃/methyl ethyl ketone | 99.1 |

| Hydrochloride | N/A | H₂O | 99.4 |

Solvent Drying and Molecular Sieve Activation

Prior to distillation, 2,4-lutidine is dried using Linde type 5A molecular sieves or BaO to remove trace water. This step is critical for preventing side reactions during high-temperature distillation .

Analytical Validation of Purity

Gas Chromatography (GC)

GC with flame ionization detection is the gold standard for purity assessment, leveraging the compound’s volatility. Retention times and peak symmetry are cross-referenced with authentic standards .

Spectroscopic Techniques

-

FT-IR : C-H stretching vibrations (~2900 cm⁻¹) and ring deformation modes confirm structural integrity.

-

NMR : ¹H NMR (CDCl₃) displays characteristic methyl resonances at δ 2.3 (2-CH₃) and δ 2.5 (4-CH₃), with pyridine protons at δ 7.0–8.0 .

Challenges and Optimization Strategies

Benzene Residuals

Despite its efficacy, benzene usage poses toxicity concerns. Substitution with toluene or cyclohexane reduces health risks but may compromise yield due to lower azeotrope efficiency .

Energy-Intensive Freezing

Fractional freezing’s reliance on cryogenic temperatures increases operational costs. Scalable alternatives, such as adiabatic crystallization, are under investigation .

Propiedades

IUPAC Name |

2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYNAJVZFGKDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051556 | |

| Record name | 2,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red hygroscopic liquid; [Aldrich MSDS], Liquid, Yellowish liquid; Smoky phenolic odor | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

350 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929 - 0.935 (20º) | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3.17 [mmHg] | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-47-4 | |

| Record name | 2,4-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83903UJ0WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-64 °C | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.